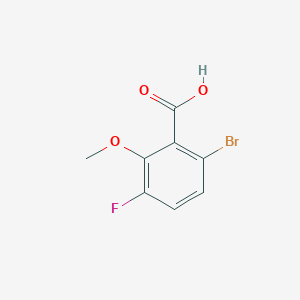

![molecular formula C22H19N3O4 B2734293 4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide CAS No. 1448058-19-2](/img/structure/B2734293.png)

4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a heterocyclic building block used in chemical synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives involves a general, inexpensive, and versatile method for the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of imidazole derivatives is complex and involves various chemical reactions .Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions, which are crucial in their synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives vary. For instance, 1,4-bis(imidazol-1-ylmethyl)benzene has a molecular weight of 238.288 g/mol, a density of 1.2±0.1 g/cm3, and a boiling point of 487.0±25.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

Research has identified compounds including the 1H-imidazol-1-yl moiety, showing that this structural feature is capable of producing class III electrophysiological activity in the N-substituted benzamide series. Specifically, compounds were found to have potency comparable to sematilide, a selective class III agent, indicating potential applications in addressing cardiac arrhythmias T. K. Morgan et al., 1990.

Pharmacokinetics and Anti-fibrotic Potential

Another study focused on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, examining its potential to suppress renal and hepatic fibrosis and exert anti-metastatic effects. The study revealed promising bioavailability and tissue distribution, suggesting the compound's utility as an effective oral anti-fibrotic drug Y. W. Kim et al., 2008.

Anti-hypertensive and Anti-tumor Effects

A novel compound was designed and evaluated for its affinity to AT1 receptors, showing not only a significant effect in reducing blood pressure but also demonstrating anti-proliferative and anti-tumor activities. This suggests a dual therapeutic potential, particularly for hypertension and cancer treatment Xiaolu Bao et al., 2015.

Anti-ulcer Agents

Research into imidazo[1,2-a]pyridines as potential anti-ulcer agents highlighted the synthesis of compounds with good cytoprotective properties, providing a basis for the development of new treatments for ulcerative conditions J. Starrett et al., 1989.

Methylglyoxal and Biological Implications

A study on methylglyoxal, a highly reactive alpha-oxoaldehyde, discusses its formation, modification of proteins, and implications in complications of diabetes and neurodegenerative diseases. The presence of imidazol-2-yl derivatives in the study indicates the broad relevance of these compounds in understanding disease mechanisms and potential therapeutic avenues I. Nemet et al., 2006.

Safety and Hazards

Direcciones Futuras

Imidazole has a broad range of chemical and biological properties, making it a valuable component in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of research on imidazole derivatives could focus on exploring these properties further and developing new drugs.

Propiedades

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-22(18-5-3-17(4-6-18)14-25-11-10-23-15-25)24-9-1-2-12-27-19-7-8-20-21(13-19)29-16-28-20/h3-8,10-11,13,15H,9,12,14,16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUXPWFLSGOKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)

![[2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2734211.png)

![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)

![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)

![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)

![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)